molecular formula C24H33N3O2 B2961188 N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide CAS No. 2415622-91-0

N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide

Cat. No.: B2961188
CAS No.: 2415622-91-0
M. Wt: 395.547
InChI Key: UPGQASGYIASCGC-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide is a complex organic compound that features a unique structure combining adamantane and pyrrolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide typically involves multiple steps, starting from readily available precursors. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the pyrrolopyridine core is often synthesized via a cyclization reaction involving appropriate starting materials. The final step usually involves the coupling of the two moieties under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, particularly those involving its specific molecular targets.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(adamantan-1-yl)ethyl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide
  • N-[1-(adamantan-1-yl)methyl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide

Uniqueness

N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide is unique due to its specific combination of adamantane and pyrrolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(1-adamantyl)propan-2-yl]-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-16(12-24-13-17-9-18(14-24)11-19(10-17)15-24)25-21(28)5-8-27-7-4-20-3-6-26(2)22(20)23(27)29/h3-4,6-7,16-19H,5,8-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGQASGYIASCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2)NC(=O)CCN4C=CC5=C(C4=O)N(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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